1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]-
Overview
Description
Preparation Methods
The synthesis of 1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]- can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group on the phenyl ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Cyclization: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its targets. The amino group can form hydrogen bonds with biological molecules, further influencing its activity .
Comparison with Similar Compounds
1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]- can be compared with other piperazine-containing compounds, such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used to treat chronic angina.
Aripiprazole: An antipsychotic medication.
Quetiapine: Another antipsychotic drug.
Indinavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Sitagliptin: Used in the treatment of type 2 diabetes.
The uniqueness of 1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives .
Properties
IUPAC Name |
2-[4-[4-amino-3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O/c14-13(15,16)11-9-10(1-2-12(11)17)19-5-3-18(4-6-19)7-8-20/h1-2,9,20H,3-8,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAHENXNDPXVOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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